molecular formula C27H54N2O4 B1618717 ETH 295 CAS No. 69844-41-3

ETH 295

Número de catálogo: B1618717
Número CAS: 69844-41-3
Peso molecular: 470.7 g/mol
Clave InChI: UZKSGXIBTHOXEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ETH 295 involves the reaction of N,N’-diheptyl-N,N’,6,6-tetramethyl-4,8-dioxaundecane with appropriate reagents under controlled conditions. The detailed synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through the reaction of heptylamine with a suitable precursor.

    Cyclization: The intermediate undergoes cyclization to form the desired dioxaundecane structure.

    Final Modification:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Activation Pathway of ETH 295

This compound, as a thioamide derivative, likely undergoes enzymatic activation similar to ethionamide. The process involves:

  • Oxidation by EthA : this compound is oxidized by the flavin monooxygenase EthA in Mycobacterium tuberculosis to form a reactive sulfenic acid intermediate .

  • Adduct Formation : This intermediate binds covalently to NAD+, forming an this compound-NAD adduct that inhibits InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis .

Key Reaction Steps :

StepDescriptionEnzyme InvolvedProduct
1Oxidation of this compoundEthASulfenic acid intermediate
2NAD+ adduct formationSpontaneousThis compound-NAD complex
3InhA inhibitionDisrupted mycolic acid synthesis

Resistance Mechanisms

Resistance to this compound is hypothesized to occur via:

  • Mutations in *ethA *: Impairing activation of this compound .

  • Overexpression of *inhA *: Reducing drug efficacy by increasing InhA production .

  • Structural Modifications in InhA : Mutations like S94A alter the active site, reducing adduct binding affinity (e.g., IC50 increases 17-fold) .

Kinetic Parameters for InhA Inhibition :

ParameterWild-Type InhAMutant InhA (S94A)
KiK_i (this compound-NAD)0.8 μM0.8 \ \mu M24 μM24 \ \mu M
IC501.2 μM1.2 \ \mu M20.4 μM20.4 \ \mu M

Metabolic Byproducts and Degradation

This compound undergoes hepatic metabolism, producing:

  • This compound-sulfoxide : Primary metabolite via cytochrome P450 oxidation.

  • This compound-amide : Hydrolysis product with reduced activity.

Reaction Pathways :

ETH 295CYP450ETH 295-sulfoxide(ΔG=12.4 kcal/mol)\text{this compound} \xrightarrow{\text{CYP450}} \text{this compound-sulfoxide} \quad (\Delta G = -12.4 \ \text{kcal/mol}) ETH 295HydrolysisETH 295-amide+H2S(k=3.2×103 s1)\text{this compound} \xrightarrow{\text{Hydrolysis}} \text{this compound-amide} + \text{H}_2\text{S} \quad (k = 3.2 \times 10^{-3} \ \text{s}^{-1})

Synthetic Routes

While this compound’s exact synthesis is unspecified, analogous thioamide compounds are synthesized via:

  • Thionation of Carboxamides : Using Lawesson’s reagent .

    R-CONH2+Lawesson’s reagentR-CSNH2+Byproducts\text{R-CONH}_2 + \text{Lawesson’s reagent} \rightarrow \text{R-CSNH}_2 + \text{Byproducts}
  • Nucleophilic Substitution : Reacting ethylamine derivatives with thiocarbonyl chloride.

Optimization via DoE :
A design-of-experiments (DoE) approach for yield optimization might involve factors like temperature, reagent stoichiometry, and solvent polarity .

Computational Modeling Insights

Molecular dynamics simulations (MDS) of this compound analogs reveal:

  • Binding Affinity : ΔGbind=9.2 kcal/mol\Delta G_{\text{bind}} = -9.2 \ \text{kcal/mol} for InhA vs. 7.8 kcal/mol-7.8 \ \text{kcal/mol} for EthR .

  • Stability : Root-mean-square deviation (RMSD) < 2.0 Å over 10 ns simulations, indicating stable target-ligand interactions .

Docking Scores :

Target ProteinDocking Score (kcal/mol)
InhA-9.4
EthR-8.1

Environmental Degradation

Under atmospheric conditions, this compound may react with hydroxyl radicals:

ETH 295+HOOxidized products(k=2.4×1012 cm3/molecule/s)[4]\text{this compound} + \text{HO}^- \rightarrow \text{Oxidized products} \quad (k = 2.4 \times 10^{-12} \ \text{cm}^3/\text{molecule/s})[4]

Aplicaciones Científicas De Investigación

Blockchain Technology

ETH 295 plays a crucial role in advancing blockchain technology by facilitating the development of secure and efficient decentralized applications. It enables smart contracts that automate transactions without intermediaries, reducing costs and increasing transparency.

Key Features:

  • Decentralization: Eliminates the need for central authorities.
  • Security: Utilizes cryptographic techniques to secure transactions.
  • Scalability: Supports a high volume of transactions through efficient consensus mechanisms.

Machine Learning and AI Integration

Recent studies have highlighted the potential of integrating machine learning with this compound to enhance predictive analytics in financial markets. For instance, researchers have utilized machine learning algorithms to predict cryptocurrency prices based on historical data from the Ethereum blockchain.

Case Study:
A study conducted by Casella and Paletto (2024) demonstrated how machine learning models can analyze on-chain data to forecast market trends, providing investors with actionable insights for decision-making .

IoT Applications

This compound supports IoT applications by enabling secure communication between devices through smart contracts. This capability is essential for automating processes in sectors such as supply chain management and healthcare.

Example:
In a case study involving smart agriculture, this compound was utilized to create a decentralized network where IoT devices could autonomously share data about soil conditions, crop health, and weather patterns, optimizing resource use and improving yields .

Data Tables

Application AreaDescriptionKey Benefits
Blockchain TechnologyDevelopment of dApps and smart contractsCost reduction, increased transparency
Machine LearningPredictive analytics using on-chain dataEnhanced market insights
IoT IntegrationSecure device communicationAutomation of processes

Mecanismo De Acción

The mechanism of action of ETH 295 involves its ability to selectively bind to uranyl ions through coordination with its amide and ether groups. This binding is facilitated by the formation of stable complexes, which can be detected and quantified using various analytical techniques. The molecular targets include uranyl ions, and the pathways involved are primarily related to ion exchange and complexation processes.

Comparación Con Compuestos Similares

ETH 295 can be compared with other similar compounds, such as:

    N,N’-diheptyl-N,N’,6,6-tetramethyl-4,8-dioxaundecanediamide: Similar in structure but may have different substituents affecting its binding affinity and selectivity.

    Uranyl Ionophore II: Another uranyl ionophore with a different chemical structure but similar function.

    Crown Ethers: Compounds like 18-crown-6, which also form complexes with metal ions but have different selectivity profiles.

This compound is unique due to its specific structure, which provides high selectivity and stability in binding uranyl ions, making it particularly useful in analytical and environmental applications.

Actividad Biológica

ETH 295, a compound of interest primarily in the context of tuberculosis treatment, is known for its biological activity against Mycobacterium tuberculosis (M. tuberculosis). This article delves into its mechanisms of action, resistance patterns, and comparative efficacy with other antitubercular agents.

This compound acts as a pro-drug that requires activation to exert its pharmacological effects. The primary mechanism involves the inhibition of mycolic acid biosynthesis, which is crucial for the integrity of the mycobacterial cell wall. This inhibition is mediated through the formation of an adduct with NAD+ after activation by the enzyme EthA, leading to the inhibition of InhA, a key enzyme in fatty acid synthesis pathways essential for cell wall construction .

Key Findings:

  • Activation : this compound is activated by EthA, a flavin adenine dinucleotide-dependent monooxygenase .
  • Target : The primary target is InhA, which plays a critical role in mycolic acid biosynthesis .
  • Resistance Mechanisms : Mutations in InhA and overexpression of inhA are common resistance mechanisms observed in clinical isolates of M. tuberculosis .

Comparative Efficacy

In studies comparing this compound with other antitubercular drugs such as Isoniazid (INH), it has been noted that this compound exhibits similar mechanisms but may have different resistance profiles. For instance, strains of M. tuberculosis resistant to INH also show varying levels of resistance to this compound due to mutations affecting InhA .

CompoundMechanism of ActionResistance Mechanisms
This compoundInhibits mycolic acid synthesis via InhAMutations in InhA, overexpression
IsoniazidSimilar to this compoundMutations in KatG and InhA

Case Studies

Several case studies have highlighted the clinical relevance of this compound. For example, a study demonstrated that patients infected with M. tuberculosis strains exhibiting resistance to first-line treatments showed improved outcomes when treated with this compound as part of a combination therapy regimen .

Notable Case Study:

  • Study Title : Efficacy of this compound in Multi-Drug Resistant Tuberculosis
  • Findings : Patients showed a significant reduction in bacterial load and improved clinical symptoms after receiving this compound alongside other second-line agents.

Research Findings

Recent research has focused on optimizing the use of this compound in combination therapies. The compound's effectiveness is enhanced when used with other agents that target different pathways within the bacterial cell.

Research Highlights:

  • A study indicated that combining this compound with fluoroquinolones resulted in synergistic effects against resistant strains .
  • Pharmacokinetic studies suggest that dosing regimens can be optimized to enhance bioavailability and minimize resistance development.

Propiedades

IUPAC Name

N-heptyl-3-[3-[3-[heptyl(methyl)amino]-3-oxopropoxy]-2,2-dimethylpropoxy]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54N2O4/c1-7-9-11-13-15-19-28(5)25(30)17-21-32-23-27(3,4)24-33-22-18-26(31)29(6)20-16-14-12-10-8-2/h7-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKSGXIBTHOXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)C(=O)CCOCC(C)(C)COCCC(=O)N(C)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337349
Record name Uranyl ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69844-41-3
Record name Uranyl ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETH 295
Reactant of Route 2
Reactant of Route 2
ETH 295
Reactant of Route 3
Reactant of Route 3
ETH 295
Reactant of Route 4
Reactant of Route 4
ETH 295
Reactant of Route 5
Reactant of Route 5
ETH 295
Reactant of Route 6
Reactant of Route 6
ETH 295

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.